1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one
CAS No.:
Cat. No.: VC17662863
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O |
|---|---|
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 1-(2,8-diazaspiro[3.5]nonan-2-yl)propan-1-one |
| Standard InChI | InChI=1S/C10H18N2O/c1-2-9(13)12-7-10(8-12)4-3-5-11-6-10/h11H,2-8H2,1H3 |
| Standard InChI Key | ZRMZYFUPLCYKLT-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N1CC2(C1)CCCNC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one features a spirocyclic system where a cyclohexane ring is fused to a pyrrolidine-like structure via a shared carbon atom, creating a rigid three-dimensional geometry. The molecule contains a ketone group (-C=O) attached to the spirocyclic amine moiety, which enhances its reactivity and enables participation in nucleophilic addition and condensation reactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 1-(2,8-diazaspiro[3.5]nonan-2-yl)propan-1-one |
| Canonical SMILES | CCC(=O)N1CC2(C1)CCCNC2 |
| Topological Polar Surface Area | 45.5 Ų |
The spirocyclic design imposes conformational constraints that are advantageous for binding to biological targets with high specificity .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the ketone carbonyl group (δ ~205–210 ppm in ¹³C NMR) and the sp³-hybridized nitrogen atoms. Density functional theory (DFT) calculations predict a puckered conformation for the six-membered ring, with the ketone group adopting an equatorial position to minimize steric strain. The compound’s logP value (calculated as 1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one typically involves three stages:
-
Formation of the Spirocyclic Core:
-
Cyclocondensation of 1,5-diaminopentane with cyclopentanone under acidic conditions generates the 2,6-diazaspiro[3.5]nonane framework.
-
Catalysts: p-Toluenesulfonic acid (PTSA) in refluxing toluene.
-
-
Introduction of the Ketone Moiety:
-
Acylation of the secondary amine using propionyl chloride in dichloromethane (DCM) at 0–5°C.
-
Base: Triethylamine (TEA) to scavenge HCl byproducts.
-
-
Purification and Characterization:
-
Column chromatography (SiO₂, ethyl acetate/hexane gradient) yields >95% purity.
-
Critical quality controls: HPLC-MS for residual solvents and chiral purity.
-
Reaction Optimization
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Temperature | 0–5°C during acylation | Minimizes ketone racemization |
| Solvent Polarity | Dichloromethane | Enhances amine nucleophilicity |
| Stoichiometry | 1.2 eq propionyl chloride | Ensures complete amine functionalization |
Alternative routes employing enzymatic catalysis or flow chemistry remain unexplored but could address scalability challenges.
Chemical Reactivity and Derivative Synthesis
Nucleophilic Additions
The ketone group undergoes nucleophilic attacks, enabling the synthesis of secondary alcohols and imines:
-
Grignard Reaction: Reaction with methylmagnesium bromide forms 1-{2,6-diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-ol (yield: 78%).
-
Condensation with Hydrazines: Forms hydrazone derivatives for use in heterocyclic synthesis.
Reductive Amination
The secondary amine in the diazaspiro core reacts with aldehydes under hydrogenation conditions to yield N-alkylated derivatives, expanding structural diversity. For example:
-
Reaction with benzaldehyde and NaBH₃CN produces 1-{7-benzyl-2,6-diazaspiro[3.5]nonan-2-yl}propan-1-one (yield: 65%).
Challenges and Future Directions
Metabolic Stability Considerations
Spirocyclic compounds often face rapid hepatic clearance due to cytochrome P450 oxidation. For instance, the 2,7-diazaspiro analog 7b showed improved metabolic stability in human liver microsomes (t₁/₂ > 60 min) , a benchmark for future optimization of the 2,6-diazaspiro series.
Target Identification and Validation
High-throughput screening against kinase panels and GPCR libraries is needed to elucidate this compound’s pharmacological profile. Computational docking studies using AlphaFold2-predicted protein structures could prioritize targets for experimental validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume